sodium;3-(2-aminoethylamino)propanoate
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Overview
Description
Sodium;3-(2-aminoethylamino)propanoate, also known as sodium N-(2-aminoethyl)-beta-alaninate, is a compound with the molecular formula C5H11N2NaO2 and a molecular weight of 154.14 g/mol . It is a solid compound that is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Preparation Methods
The synthesis of sodium;3-(2-aminoethylamino)propanoate involves the reaction of 3-(2-aminoethylamino)propanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Sodium;3-(2-aminoethylamino)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium;3-(2-aminoethylamino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving amino acid metabolism and protein synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of sodium;3-(2-aminoethylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups in the compound can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Sodium;3-(2-aminoethylamino)propanoate can be compared with other similar compounds, such as:
3-(2-aminoethylamino)propyltrimethoxysilane: This compound has similar aminoethyl and propanoate groups but also contains a trimethoxysilane group, which imparts different chemical properties and applications.
Ethyl 3-(pyridin-2-ylamino)propanoate: This compound has a pyridinyl group instead of an aminoethyl group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
sodium;3-(2-aminoethylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.Na/c6-2-4-7-3-1-5(8)9;/h7H,1-4,6H2,(H,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRYHLMTCTVDNC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CNCCN)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N2NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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